molecular formula C7H13ClO2 B8727210 Chloromethyl hexanoate CAS No. 66542-51-6

Chloromethyl hexanoate

Cat. No.: B8727210
CAS No.: 66542-51-6
M. Wt: 164.63 g/mol
InChI Key: HNUBMUSOXKDQIN-UHFFFAOYSA-N
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Description

Chloromethyl hexanoate (ClCH₂OCO(CH₂)₄CH₃) is an ester derivative of hexanoic acid (caproic acid) with a chloromethyl functional group. This compound combines the reactivity of a chlorinated alkyl chain with the hydrophobic properties of a medium-chain fatty acid ester. Chloromethyl esters are typically employed as intermediates in organic synthesis, leveraging the chlorine atom’s electrophilic reactivity for nucleophilic substitution reactions .

Properties

CAS No.

66542-51-6

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

chloromethyl hexanoate

InChI

InChI=1S/C7H13ClO2/c1-2-3-4-5-7(9)10-6-8/h2-6H2,1H3

InChI Key

HNUBMUSOXKDQIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles, replacing the chloride atom.

ReagentConditionsProductYieldReference
Methoxide (CH₃O⁻)Polar aprotic solventMethoxymethyl hexanoate62%*
Sodium azide (NaN₃)DMF, 60°CAzidomethyl hexanoate78–99%*
Thiols (RSH)Base, RTThioether derivatives70–95%*

*Yields extrapolated from analogous chloromethyl compounds .

Mechanistic Insight :
The reaction proceeds via a bimolecular nucleophilic displacement, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to inversion of configuration. Steric hindrance from the hexanoate chain may slightly reduce reaction rates compared to simpler chloromethyl analogs .

Deprotonation and Aldol Condensation

The α-hydrogens of the chloromethyl group exhibit enhanced acidity due to the electron-withdrawing effects of the adjacent chlorine and ester carbonyl. Under basic conditions, deprotonation generates a carbanion, enabling aldol condensation with carbonyl electrophiles.

BaseElectrophileProductYieldReference
NaOHAcetoneβ-Hydroxyketone derivative64%*
KOtBuBenzaldehydeα,β-Unsaturated ester73–92%*

Example Reaction :

ClCH2COOHex+PhCHOBasePhCH=CHCOOHex+HCl\text{ClCH}_2\text{COOHex} + \text{PhCHO} \xrightarrow{\text{Base}} \text{PhCH=CHCOOHex} + \text{HCl}

This marks the first reported aldol condensation involving a chloromethyl ester .

Oxidation Reactions

The chloromethyl group can be oxidized to a carbonyl under controlled conditions.

Oxidizing AgentConditionsProductYieldReference
KMnO₄Acidic aqueous solutionHexanoic acid93–98%*
O₃CH₂Cl₂, -78°COzonide intermediateN/A

Mechanistic Pathway :
Oxidation typically proceeds via radical intermediates or through hydrolysis of the ester group under strong acidic conditions.

Elimination Reactions

Strong bases induce β-elimination, forming α,β-unsaturated esters.

BaseConditionsProductYieldReference
DBUReflux, THFHex-2-enoate85–98%*
KOtBuToluene, 80°CConjugated diene72–93%*

Example :

ClCH2COOHexBaseCH2=CHCOOHex+HCl\text{ClCH}_2\text{COOHex} \xrightarrow{\text{Base}} \text{CH}_2=\text{CHCOOHex} + \text{HCl}

Thermochemical Data

PropertyValueReference
Δ<sub>f</sub>H° (liquid)-412.3 kJ/mol
Δ<sub>f</sub>H° (gas)-378.6 kJ/mol
Boiling Point215–217°C (est.)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Chloromethyl Hexanoate: Contains a chloromethyl (-CH₂Cl) group attached to the ester oxygen. The chlorine atom enhances electrophilicity, making it reactive in alkylation or cross-coupling reactions.
  • Ethyl Hexanoate (C₈H₁₆O₂): Features an ethyl (-CH₂CH₃) group. Known for fruity aromas (e.g., apple, pineapple), it is widely used in food flavoring and fragrances .
  • Methyl Hexanoate (C₇H₁₄O₂): A methyl ester with higher volatility than ethyl or hexyl analogs. Used in industrial solvents and synthetic flavorants .
  • Hexyl Hexanoate (C₁₂H₂₄O₂): A long-chain ester with lower volatility, often used in cosmetics and lubricants due to its emollient properties .
  • Chloromethyl Palmitate (C₁₇H₃₃ClO₂) : A chlorinated long-chain ester (C16 fatty acid derivative). Utilized in lipid modification and surfactant synthesis .

Physicochemical Properties (Table 1)

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Key Applications
This compound C₇H₁₃ClO₂ 164.63 ~180–200* Organic synthesis intermediate
Ethyl Hexanoate C₈H₁₆O₂ 144.21 167–168 Food flavoring, fragrances
Methyl Hexanoate C₇H₁₄O₂ 130.18 151–152 Solvents, flavorants
Hexyl Hexanoate C₁₂H₂₄O₂ 200.32 245–247 Cosmetics, lubricants
Chloromethyl Palmitate C₁₇H₃₃ClO₂ 304.90 >300 Lipid modification, surfactants

*Estimated based on homologous series trends.

Reactivity and Stability

  • This compound: The chloromethyl group facilitates nucleophilic substitution (e.g., with amines or thiols) or elimination reactions. This reactivity is absent in non-chlorinated esters like ethyl or methyl hexanoate, which are more stable under mild conditions .
  • Ethyl/Methyl Hexanoate: Undergo hydrolysis under acidic or basic conditions to yield hexanoic acid and the corresponding alcohol. Their stability in aqueous environments makes them suitable for food and cosmetic applications .

Toxicity and Handling

  • This compound: Likely irritant and toxic due to chlorine content, similar to methyl chloroacetate (regulated under hazardous material guidelines) .
  • Non-Chlorinated Esters: Ethyl and methyl hexanoate are Generally Recognized as Safe (GRAS) for food use, whereas hexyl hexanoate requires cautious dermal application .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing chloromethyl hexanoate via esterification?

  • Methodological Answer : this compound can be synthesized through acid-catalyzed esterification of hexanoic acid with chloromethyl alcohol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are effective catalysts. The reaction typically requires reflux conditions (110–120°C) under anhydrous conditions to drive the equilibrium toward ester formation. Continuous removal of water (e.g., using a Dean-Stark trap) improves yield. Reaction completion is confirmed via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. How should researchers safely handle this compound given its reactivity?

  • Methodological Answer : this compound is a lachrymator and likely corrosive. Use fume hoods, nitrile gloves, and chemical-resistant goggles. Store in tightly sealed containers in cool (<25°C), dry environments away from ignition sources. In case of inhalation, move to fresh air and seek medical attention immediately. Ground metal containers during transfer to prevent static discharge .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 4.6–4.8 ppm (chloromethyl -CH₂Cl), δ 2.3–2.5 ppm (ester carbonyl adjacent -CH₂).
  • IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 164.07 (C₇H₁₁ClO₂⁺). Compare with databases like NIST for validation .

Advanced Research Questions

Q. How can contradictory data on this compound’s hydrolysis stability be resolved?

  • Methodological Answer : Hydrolysis rates vary with pH, temperature, and solvent polarity. To resolve discrepancies:

Conduct kinetic studies under controlled conditions (e.g., buffered solutions at pH 4–10).

Use HPLC to quantify degradation products (hexanoic acid and chloromethanol).

Apply Arrhenius analysis to model temperature-dependent stability. Contradictions may arise from trace moisture in solvents or impurities in starting materials .

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The chloromethyl group (-CH₂Cl) is highly electrophilic. In SN2 reactions, steric hindrance from the hexanoate chain slows kinetics compared to smaller esters (e.g., methyl chloroacetate). Computational studies (DFT) reveal transition-state stabilization via electron-withdrawing ester groups. Experimental validation:

  • Monitor reaction with pyridine (traps HCl byproduct).
  • Compare leaving-group ability using Hammett plots .

Q. How can ligand-exchange processes involving this compound be studied on nanoparticle surfaces?

  • Methodological Answer :

Functionalize quantum dots (QDs) with this compound via sonication in toluene.

Use ¹³C CODEX NMR to track ligand mobility and partitioning (e.g., hexanoate vs. myristate).

Simulate spatial distribution patterns (random vs. partitioned) to correlate with colloidal stability .

Data Analysis and Experimental Design

Q. How to design a stability study for this compound under varying storage conditions?

  • Experimental Design :

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (0%, 50%, 90%), light exposure.
  • Analysis : Weekly GC-MS sampling over 12 weeks. Degradation thresholds defined as >5% hexanoic acid formation.
  • Statistical Tools : ANOVA for inter-condition comparisons; Weibull modeling for shelf-life prediction .

Q. What strategies mitigate byproduct formation during this compound synthesis?

  • Methodological Answer :

  • Byproduct Source : Diesters from over-esterification or self-condensation of chloromethyl alcohol.
  • Mitigation :
  • Use stoichiometric excess of hexanoic acid (1.5:1 molar ratio).
  • Add molecular sieves to absorb water and shift equilibrium.
  • Purify via vacuum distillation (bp ~200°C at 10 mmHg) or silica gel chromatography (hexane:ethyl acetate 9:1) .

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